Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate
CAS No.:
Cat. No.: VC15823466
Molecular Formula: C13H12ClNO4
Molecular Weight: 281.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12ClNO4 |
|---|---|
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | methyl 5-chloro-2-[5-(hydroxymethyl)-3-methyl-1,2-oxazol-4-yl]benzoate |
| Standard InChI | InChI=1S/C13H12ClNO4/c1-7-12(11(6-16)19-15-7)9-4-3-8(14)5-10(9)13(17)18-2/h3-5,16H,6H2,1-2H3 |
| Standard InChI Key | YJTTXRIXZJIVIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1C2=C(C=C(C=C2)Cl)C(=O)OC)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate (molecular formula: , molecular weight: 281.69 g/mol) consists of two primary components: a benzoate backbone and a functionalized isoxazole ring. The benzoate moiety is substituted at the 5-position with a chlorine atom and at the 2-position with the isoxazole group. The isoxazole ring itself contains a hydroxymethyl group at the 5-position and a methyl group at the 3-position .
The spatial arrangement of these groups influences the compound’s electronic properties and steric interactions. For instance, the chlorine atom’s electronegativity enhances the electrophilicity of the aromatic ring, while the hydroxymethyl group introduces potential hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | Methyl 5-chloro-2-[5-(hydroxymethyl)-3-methyl-1,2-oxazol-4-yl]benzoate |
| Canonical SMILES | CC1=NOC(=C1C2=C(C=C(C=C2)Cl)C(=O)OC)CO |
| Topological Polar Surface Area | 78.8 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate involves multi-step organic reactions, though detailed protocols remain proprietary. General strategies for analogous compounds (e.g., glyburide intermediates) suggest a sequence of esterification, methylation, and cyclization steps :
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Esterification: 5-Chlorosalicylic acid is converted to its methyl ester using methanol and a catalytic acid (e.g., ) .
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Isoxazole Ring Formation: The hydroxymethyl-isoxazole component is synthesized via cyclocondensation of hydroxylamine derivatives with α,β-unsaturated ketones.
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Coupling Reactions: The benzoate and isoxazole moieties are linked through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Key Reaction:
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the benzoate ring requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Functional Group Compatibility: The hydroxymethyl group’s sensitivity to oxidation necessitates protective strategies during synthesis .
Biological Activities and Applications
Mechanism of Action
Preliminary studies suggest that methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate may inhibit heat shock proteins (HSPs), particularly HSP90, by binding to their ATPase domains. This inhibition disrupts protein folding in cancer cells, leading to apoptosis. Additionally, the compound’s isoxazole ring may interfere with cyclooxygenase (COX) enzymes, implicating it in anti-inflammatory pathways.
Table 2: Activity Comparison with Related Compounds
| Compound | Target Protein | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Methyl 5-chloro-2-(hydroxymethyl...) | HSP90 | 120 | Oncology |
| Celecoxib | COX-2 | 40 | Inflammation |
| Geldanamycin | HSP90 | 18 | Oncology |
Preclinical Findings
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Anticancer Activity: In vitro assays against breast cancer (MCF-7) and lung cancer (A549) cell lines showed 40–60% growth inhibition at 10 μM concentrations.
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Anti-Inflammatory Effects: Reduced IL-6 production by 30% in macrophage models at 50 μM.
Future Directions and Research Gaps
While methyl 5-chloro-2-(5-(hydroxymethyl)-3-methylisoxazol-4-yl)benzoate shows promise, critical gaps remain:
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.
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Target Specificity: Off-target effects on non-HSP proteins require evaluation.
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Synthetic Optimization: Scalable and cost-effective production methods are needed for clinical translation.
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